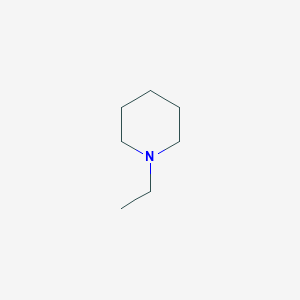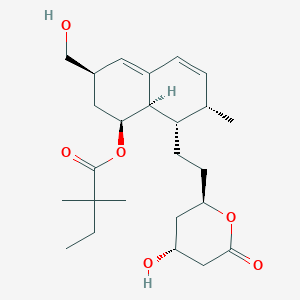
6'-Hidroximetil Simvastatina
Descripción general
Descripción
6-Hydroxymethyl Simvastatin is a synthetic compound that was first synthesized in the late 1990s and has since become a widely used drug for the treatment of hypercholesterolemia. It is a derivative of simvastatin, a statin drug used to lower cholesterol levels in the body. 6-Hydroxymethyl simvastatin is a prodrug, meaning it is inactive until it is metabolized in the body, making it more effective and safer than other statins.
Aplicaciones Científicas De Investigación
Farmacocinética en poblaciones pediátricas
6'-Hidroximetil Simvastatina: juega un papel crucial en la comprensión de la farmacocinética de la simvastatina y sus metabolitos en niños y adolescentes. Un estudio tuvo como objetivo desarrollar un modelo farmacocinético poblacional para la simvastatina, que incluía This compound como metabolito, para investigar la variabilidad en la exposición al fármaco en pacientes pediátricos . Esta investigación es vital para optimizar la dosificación y mejorar la seguridad y la eficacia del tratamiento con estatinas en poblaciones jóvenes.
Manejo de la enfermedad cardiovascular
Como metabolito de la simvastatina, This compound está involucrado en el tratamiento de trastornos lipídicos, incluida la hipercolesterolemia. La investigación sobre la simvastatina ha demostrado su eficacia en la reducción de los factores de riesgo relacionados con los eventos cardiovasculares importantes. El papel del metabolito en la actividad farmacológica del fármaco es significativo para el desarrollo de tratamientos que minimicen los efectos secundarios como la miopatía y la rabdomiólisis .
Potencial terapéutico neuroprotector
Estudios extensos han indicado una relación entre el metabolismo del colesterol y las complicaciones cerebrales, como la enfermedad de Alzheimer y la enfermedad de Parkinson. This compound podría ser un componente clave en la aplicación terapéutica de la simvastatina para estas enfermedades neurodegenerativas, proporcionando una nueva vía para la investigación y las estrategias de tratamiento .
Interacción medicamentosa y metabolismo
Comprender el metabolismo de la simvastatina, incluido el papel de This compound, es crucial para predecir las interacciones medicamentosas. Dado que la simvastatina se metaboliza por el sistema del citocromo P450, existe la posibilidad de interacciones con otros fármacos, lo que puede afectar la seguridad y la eficacia del tratamiento con simvastatina .
Variabilidad genética en la respuesta al fármaco
La investigación que involucra This compound también explora los factores genéticos que influyen en la respuesta a la simvastatina. Las variaciones en genes como SLCO1B1 pueden afectar la farmacocinética de la simvastatina y sus metabolitos, lo que lleva a una variabilidad en las respuestas de los pacientes. Esta área de estudio es esencial para los enfoques de medicina personalizada .
Optimización de la terapia con estatinas
La modelación farmacocinética de la simvastatina y sus metabolitos, incluyendo This compound, ayuda en la optimización de la terapia con estatinas. Al comprender cómo el fármaco y sus metabolitos se absorben, se distribuyen, se metabolizan y se eliminan, los médicos pueden adaptar los tratamientos a las necesidades individuales de los pacientes, mejorando los resultados terapéuticos .
Mecanismo De Acción
Target of Action
The primary target of 6’-Hydroxymethyl Simvastatin is the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase . This enzyme plays a crucial role in the endogenous production of cholesterol in the liver . By inhibiting this enzyme, 6’-Hydroxymethyl Simvastatin helps manage abnormal lipid levels and lower the risk of cardiovascular disease .
Mode of Action
6’-Hydroxymethyl Simvastatin is a prodrug, which means it is inactive when administered and needs to be metabolized in the body to become active . The 6-membered lactone ring of simvastatin is hydrolyzed in vivo to generate the beta,delta-dihydroxy acid, an active metabolite structurally similar to HMG-CoA . This active metabolite competitively inhibits HMG-CoA Reductase, thereby reducing the conversion of HMG-CoA to mevalonic acid, a precursor of cholesterol .
Biochemical Pathways
The inhibition of HMG-CoA Reductase by 6’-Hydroxymethyl Simvastatin affects the mevalonate pathway, which is involved in the production of several compounds involved in lipid metabolism and transport, including cholesterol, low-density lipoprotein (LDL), and very low-density lipoprotein (VLDL) . This leads to a decrease in LDL levels, sometimes referred to as "bad cholesterol" .
Pharmacokinetics
The pharmacokinetics of 6’-Hydroxymethyl Simvastatin involves its absorption, distribution, metabolism, and excretion (ADME). After administration, simvastatin is hydrolyzed to its active form, simvastatin acid . Both simvastatin and simvastatin acid are extensively metabolized by CYP3A4/5 to form 3-hydroxysimvastatin and 6-hydroxymethyl-simvastatin and -simvastatin acid . Age was identified as a covariate affecting elimination clearances of 6-hydroxymethyl simvastatin acid .
Result of Action
The primary result of 6’-Hydroxymethyl Simvastatin’s action is the reduction of LDL cholesterol levels in the blood . This reduction in LDL cholesterol levels has been shown to significantly reduce the risk of development of cardiovascular disease and all-cause mortality .
Action Environment
The action of 6’-Hydroxymethyl Simvastatin can be influenced by various environmental factors. For instance, genetic polymorphisms in the CYP3A5 gene have been shown to affect the disposition of simvastatin and may provide a plausible explanation for interindividual variability of simvastatin disposition . Furthermore, the efficacy and stability of 6’-Hydroxymethyl Simvastatin could potentially be affected by factors such as diet, other medications, and overall health status of the individual.
Análisis Bioquímico
Biochemical Properties
6’-Hydroxymethyl Simvastatin interacts with various enzymes and proteins. It is hydrolyzed to the active simvastatin acid by carboxyesterase and paraoxonase such as CES1 and PON1 . Simvastatin acid is a potent inhibitor of HMG-CoA reductase , an enzyme that catalyzes the conversion of HMG-CoA to mevalonic acid, a key step in cholesterol synthesis .
Cellular Effects
6’-Hydroxymethyl Simvastatin influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Research suggests that statins, including simvastatin, have many neuroprotective effects in addition to lowering cholesterol . They also cause pro-apoptotic, growth-inhibitory, and pro-differentiation effects in various malignancies .
Molecular Mechanism
6’-Hydroxymethyl Simvastatin exerts its effects at the molecular level through various mechanisms. It inhibits the enzyme HMG-CoA reductase, thereby reducing the production of mevalonic acid, a precursor of cholesterol . This leads to a decrease in cholesterol synthesis and an increase in the uptake of low-density lipoprotein (LDL) cholesterol from the blood, resulting in lowered circulating cholesterol levels .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6’-Hydroxymethyl Simvastatin change over time. A decrease in total drug level during incubation indicates that the drug is partly biotransformed by bacterial enzymes . Also, a dose-dependent decrease in both glucose uptake and oxidation were observed in mature myotubes after exposure to simvastatin .
Dosage Effects in Animal Models
The effects of 6’-Hydroxymethyl Simvastatin vary with different dosages in animal models. Increasing the dose of simvastatin from 5 to 120mg increases the pharmacological activity in a linear fashion . Administration of high dosages of simvastatin to animals in preclinical toxicology studies has resulted in a spectrum of toxicities in a variety of organ systems .
Metabolic Pathways
6’-Hydroxymethyl Simvastatin is involved in the cholesterol synthesis pathway. It is metabolized by the cytochrome P450 system, and polymorphisms in the CYP3A5 gene have been shown to affect the disposition of simvastatin .
Transport and Distribution
6’-Hydroxymethyl Simvastatin is transported into cells leading to drug bioaccumulation over time . It is a substrate of the transport protein OATP1B1 . Simvastatin transported may also be affected by efflux transporters ABCB1 and ABCC2 .
Subcellular Localization
It is known that simvastatin and its metabolites tend to remain within the liver and the intestines .
Propiedades
IUPAC Name |
[(1S,3R,7S,8S,8aR)-3-(hydroxymethyl)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-7-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H38O6/c1-5-25(3,4)24(29)31-21-11-16(14-26)10-17-7-6-15(2)20(23(17)21)9-8-19-12-18(27)13-22(28)30-19/h6-7,10,15-16,18-21,23,26-27H,5,8-9,11-14H2,1-4H3/t15-,16-,18+,19+,20-,21-,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATPFRGQBOVFFQM-HGQWONQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)(C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H38O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 6'-Hydroxymethyl Simvastatin produced?
A: 6'-Hydroxymethyl Simvastatin is generated through microbial conversion of Simvastatin using the bacterial strain Nocardia autotrophica subsp. canberrica ATCC 35203. [] This biotransformation process involves specific fermentation conditions to optimize the production of 6'-Hydroxymethyl Simvastatin. []
Q2: What is the structural characterization of 6'-Hydroxymethyl Simvastatin?
A: While the provided research confirms the identification of 6'-Hydroxymethyl Simvastatin through spectral data (MS and 1H NMR), it does not provide the specific molecular formula, weight, or detailed spectroscopic data. [] Further research is needed to fully elucidate these structural characteristics.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




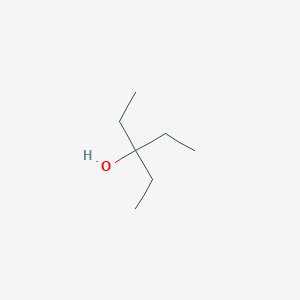





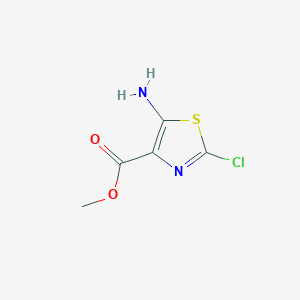
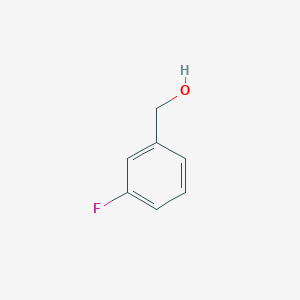
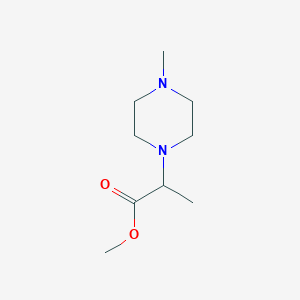

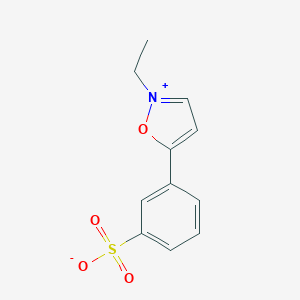
![2-[2-(Aminomethyl)phenyl]ethanol](/img/structure/B146949.png)
